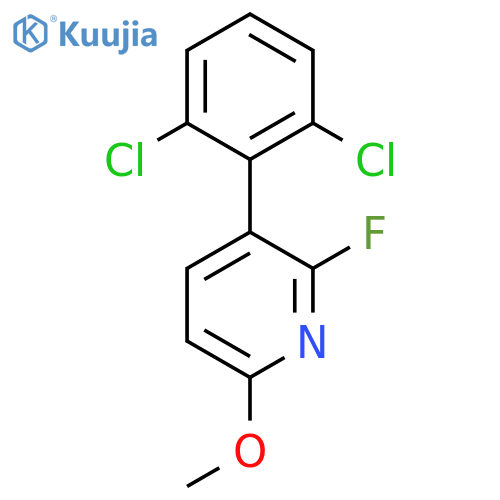Cas no 1361467-64-2 (3-(2,6-Dichlorophenyl)-2-fluoro-6-methoxypyridine)

3-(2,6-Dichlorophenyl)-2-fluoro-6-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 3-(2,6-Dichlorophenyl)-2-fluoro-6-methoxypyridine
-
- インチ: 1S/C12H8Cl2FNO/c1-17-10-6-5-7(12(15)16-10)11-8(13)3-2-4-9(11)14/h2-6H,1H3
- InChIKey: QMYWOFXIACZPDG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C1C(=NC(=CC=1)OC)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 247
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 4.5
3-(2,6-Dichlorophenyl)-2-fluoro-6-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023028880-500mg |
3-(2,6-Dichlorophenyl)-2-fluoro-6-methoxypyridine |
1361467-64-2 | 97% | 500mg |
$1,058.40 | 2022-04-03 | |
| Alichem | A023028880-1g |
3-(2,6-Dichlorophenyl)-2-fluoro-6-methoxypyridine |
1361467-64-2 | 97% | 1g |
$1,696.80 | 2022-04-03 | |
| Alichem | A023028880-250mg |
3-(2,6-Dichlorophenyl)-2-fluoro-6-methoxypyridine |
1361467-64-2 | 97% | 250mg |
$727.60 | 2022-04-03 |
3-(2,6-Dichlorophenyl)-2-fluoro-6-methoxypyridine 関連文献
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
10. Back matter
3-(2,6-Dichlorophenyl)-2-fluoro-6-methoxypyridineに関する追加情報
Professional Introduction to 3-(2,6-Dichlorophenyl)-2-fluoro-6-methoxypyridine (CAS No. 1361467-64-2)
3-(2,6-Dichlorophenyl)-2-fluoro-6-methoxypyridine, identified by its CAS number 1361467-64-2, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic compound features a pyridine core substituted with various functional groups, making it a versatile intermediate in the synthesis of biologically active molecules. The presence of both fluoro and methoxy groups, alongside the 2,6-dichlorophenyl moiety, endows it with unique electronic and steric properties that are highly valuable in drug design and development.
The compound's structural configuration has garnered attention due to its potential applications in medicinal chemistry. The pyridine ring is a common scaffold in many pharmaceuticals, known for its ability to interact with biological targets such as enzymes and receptors. The electron-withdrawing nature of the chloro substituents and the electron-donating effect of the methoxy group create a delicate balance that can modulate the reactivity and binding affinity of the molecule. This balance is crucial for optimizing pharmacokinetic and pharmacodynamic properties in drug candidates.
In recent years, there has been a surge in research focused on developing novel pyridine derivatives with enhanced biological activity. The compound 3-(2,6-Dichlorophenyl)-2-fluoro-6-methoxypyridine has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various therapeutic areas. For instance, studies have demonstrated its utility in generating compounds that exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The fluoro group, in particular, has been shown to improve metabolic stability and binding affinity, which are critical factors in drug development.
The synthesis of 3-(2,6-Dichlorophenyl)-2-fluoro-6-methoxypyridine involves multi-step organic transformations that highlight the compound's synthetic flexibility. Researchers have reported efficient synthetic routes that leverage palladium-catalyzed cross-coupling reactions to construct the pyridine core. Additionally, the introduction of the methoxy and fluoro substituents has been achieved through nucleophilic aromatic substitution reactions, showcasing the compound's compatibility with various functionalization strategies.
The biological activity of this compound has been investigated across multiple disease models. Preclinical studies have indicated that derivatives of 3-(2,6-Dichlorophenyl)-2-fluoro-6-methoxypyridine exhibit promising anti-inflammatory and antiviral properties. The interaction between the pyridine ring and biological targets appears to be modulated by the electronic distribution influenced by the substituents, leading to selective binding and reduced off-target effects. These findings underscore the importance of structural optimization in enhancing drug efficacy.
The role of computational chemistry in designing and analyzing compounds like 3-(2,6-Dichlorophenyl)-2-fluoro-6-methoxypyridine cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and understand molecular interactions at an atomic level. These simulations have guided experimental efforts by identifying optimal analogs for further testing. The integration of experimental data with computational insights has accelerated the discovery process in pharmaceutical research.
The future prospects for 3-(2,6-Dichlorophenyl)-2-fluoro-6-methoxypyridine are vast, particularly as new synthetic methodologies and biotechnological tools emerge. Advances in green chemistry principles have also influenced its production, with efforts to develop more sustainable synthetic routes. These innovations not only improve efficiency but also reduce environmental impact, aligning with global trends toward sustainable pharmaceutical development.
In conclusion, 3-(2,6-Dichlorophenyl)-2-fluoro-6-methoxypyridine (CAS No. 1361467-64-2) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups makes it a valuable tool for medicinal chemists seeking to design molecules with improved biological activity and pharmacological profiles. As research continues to evolve, this compound is poised to play an increasingly significant role in addressing unmet medical needs across various therapeutic domains.
1361467-64-2 (3-(2,6-Dichlorophenyl)-2-fluoro-6-methoxypyridine) 関連製品
- 1804387-17-4(Methyl 3-(2-bromo-3-(bromomethyl)phenyl)propanoate)
- 10496-92-1(2-(hydroxymethyl)-4,5-dimethylphenol)
- 896280-61-8(ethyl 2-(2Z)-6-ethyl-2-(2-methanesulfonylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2137697-03-9(1H-Indole-3-acetic acid, 5-bromo-7-fluoro-2,3-dihydro-2-oxo-)
- 1807267-93-1(Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate)
- 2137766-90-4(4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde)
- 458532-86-0(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2228975-85-5(1-(5-methylpyridin-2-yl)methylcyclopropan-1-amine)
- 1284039-16-2(methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine)
- 2248216-95-5((2R)-2-(2-Methylcyclopentyl)propan-1-amine)